molecular formula C9H9NO2 B15247977 Benzene,1-nitro-2-(1Z)-1-propen-1-yl-

Benzene,1-nitro-2-(1Z)-1-propen-1-yl-

Cat. No.: B15247977
M. Wt: 163.17 g/mol
InChI Key: XXOSNQLGTJHMTC-DJWKRKHSSA-N
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Description

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- is an organic compound characterized by the presence of a benzene ring substituted with a nitro group and a propenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of biological pathways and influence cellular processes .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-2-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2-

InChI Key

XXOSNQLGTJHMTC-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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